Home > Products > Screening Compounds P18120 > Erythromycin A 6,10-Imino Ether
Erythromycin A 6,10-Imino Ether -

Erythromycin A 6,10-Imino Ether

Catalog Number: EVT-13578111
CAS Number:
Molecular Formula: C37H66N2O12
Molecular Weight: 730.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Erythromycin A 6,10-Imino Ether is a derivative of Erythromycin A, an antibiotic belonging to the macrolide class. This compound is notable for its modified structure, which enhances its biological activity and therapeutic potential. Erythromycin A itself is derived from the bacterium Saccharopolyspora erythraea (formerly Streptomyces erythreus), and its derivatives, including Erythromycin A 6,10-Imino Ether, are synthesized to improve pharmacological properties such as stability and efficacy against resistant bacterial strains.

Source

Erythromycin A 6,10-Imino Ether is synthesized through chemical modifications of Erythromycin A, which is naturally produced by certain soil bacteria. The compound can be obtained from various chemical suppliers specializing in pharmaceutical compounds.

Classification

This compound falls under the category of macrolide antibiotics and is classified specifically as a semi-synthetic derivative due to its modification from the natural product.

Synthesis Analysis

The synthesis of Erythromycin A 6,10-Imino Ether typically involves multi-step organic reactions. One common method includes the formation of an oxime by reacting Erythromycin A with hydroxylamine, followed by further modifications to introduce the imino ether functionality.

Methods

  1. Formation of Oxime: Erythromycin A is reacted with hydroxylamine hydrochloride in an acidic medium to form an oxime.
  2. Imino Ether Formation: The oxime undergoes subsequent reactions with alkylating agents or other reagents that introduce the imino ether group.

These methods require careful control of reaction conditions such as temperature and pH to ensure high yields and purity of the final product.

Molecular Structure Analysis

Erythromycin A 6,10-Imino Ether has a complex molecular structure characterized by a large macrolide ring with multiple stereocenters.

Structure

  • Molecular Formula: C37H66N2O12
  • Molecular Weight: 730.94 g/mol
  • IUPAC Name: (2R,3R,4S,5R,8R,9S,10S,11R,12R,14R)-11-(((2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyltetrahydro-2H-pyran-2-yl)oxy)-5-ethyl-3,4-dihydroxy-9-(((2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyltetrahydro-2H-pyran-2-yl)oxy)-2,4,8,10,12,14-hexamethyl-6,16-dioxa-15-azabicyclo[10.3.1]hexadec-1(15)-en-7-one)

Structural Data

The compound's structure can be represented using various chemical notation systems:

Chemical Reactions Analysis

Erythromycin A 6,10-Imino Ether can undergo various chemical reactions that are characteristic of its functional groups.

Reactions

  1. Hydrolysis: The imino ether group can be hydrolyzed under acidic or basic conditions to regenerate Erythromycin A.
  2. Reduction: The compound may be reduced using reducing agents like lithium aluminum hydride to yield amine derivatives.
  3. Nucleophilic Substitution: The imino group can participate in nucleophilic substitution reactions with various nucleophiles.

These reactions are essential for modifying the compound further to enhance its biological activity or alter its pharmacokinetic properties.

Mechanism of Action

Erythromycin A 6,10-Imino Ether exerts its antibacterial effects primarily through inhibition of protein synthesis in susceptible bacteria.

Process

The mechanism involves binding to the 50S ribosomal subunit of bacterial ribosomes. This binding inhibits translocation during protein synthesis by blocking the exit tunnel through which nascent polypeptides emerge. The presence of the imino ether moiety may enhance binding affinity compared to Erythromycin A itself.

Data

Studies have shown that derivatives like Erythromycin A 6,10-Imino Ether can exhibit increased potency against specific strains of bacteria that have developed resistance to conventional antibiotics.

Physical and Chemical Properties Analysis

Erythromycin A 6,10-Imino Ether possesses several notable physical and chemical properties that influence its behavior in biological systems.

Physical Properties

  • Appearance: Typically appears as a white to off-white powder.
  • Solubility: Soluble in organic solvents such as methanol and dimethyl sulfoxide but poorly soluble in water.

Chemical Properties

  • Stability: The compound is sensitive to hydrolysis; thus it should be stored under dry conditions.
  • pKa Values: The pKa values indicate the ionization states at physiological pH which affects absorption and distribution.
Applications

Erythromycin A 6,10-Imino Ether has significant applications in scientific research and medicine.

Scientific Uses

  1. Antibiotic Research: Utilized in studies aimed at understanding antibiotic resistance mechanisms.
  2. Drug Development: Investigated for potential use in developing new antibiotics targeting resistant bacterial strains.
  3. Biochemistry Studies: Employed in studies involving protein synthesis and ribosomal function due to its mechanism of action.
Synthetic Pathways and Methodological Advancements in Erythromycin A 6,9-Imino Ether Production

Biocatalytic vs. Chemoenzymatic Synthesis Strategies

The synthesis of Erythromycin A 6,10-imino ether employs two distinct strategies: traditional chemoenzymatic routes and emerging biocatalytic approaches. Industrial-scale production historically relies on semisynthetic pathways starting from Erythromycin A, where the C-9 ketone is first converted to an oxime intermediate using hydroxylamine hydrochloride in methanol under basic conditions [7] [8]. This oxime then undergoes Beckmann rearrangement—typically catalyzed by p-toluenesulfonyl chloride (p-TsCl) or methanesulfonyl chloride—to yield the 6,10-imino ether bicyclic structure [6] [7].

In contrast, biocatalytic methods leverage engineered enzymes or microbial systems to streamline this process. Saccharopolyspora erythraea, the native erythromycin producer, can be genetically modified to enhance the expression of cytochrome P450 enzymes (e.g., P450eryF) responsible for late-stage modifications [5] [10]. Recent advances involve in vitro reconstitution of tailoring enzymes (e.g., EryK hydroxylase and EryG methyltransferase) to directly modify 6-deoxyerythronolide B derivatives toward imino ether analogues [10]. While chemoenzymatic synthesis achieves yields of 70–85%, biocatalytic approaches promise higher selectivity but currently face scalability challenges due to enzyme instability and cofactor regeneration requirements [5].

Table 1: Comparison of Synthesis Strategies for Erythromycin A 6,10-Imino Ether

StrategyKey FeaturesYield RangeIndustrial Scalability
ChemoenzymaticMulti-step (oximation → rearrangement); uses chemical catalysts (TsCl, MsCl)70–85%High
BiocatalyticEnzyme-mediated rearrangement; engineered P450 systems50–65%Moderate (under research)

Optimization of Beckmann Rearrangement for Imino Ether Formation

The Beckmann rearrangement is the critical step transforming Erythromycin A 9-oxime into the 6,10-imino ether scaffold. Recent optimizations focus on catalyst selection, reaction kinetics, and byproduct suppression. p-TsCl in aqueous acetone remains the industrial standard, but methanesulfonyl chloride (MsCl) demonstrates superior reactivity due to its electrophilic character, reducing rearrangement time from 12 hours to 4–6 hours at 0–5°C [2] [6]. Key advancements include:

  • Catalyst stoichiometry: A 1.2:1 molar ratio of MsCl to oxime minimizes decomposition while ensuring >95% conversion [2].
  • Temperature control: Maintaining reactions at 0–5°C suppresses hydrolysis of the imino ether intermediate [6].
  • Byproduct management: Unreacted MsCl is quenched with sodium bicarbonate to prevent chlorinated impurities [9].

The rearrangement’s efficiency is monitored via HPLC-UV (C18 column; acetonitrile/phosphate buffer mobile phase; detection at 210 nm), where the 6,10-imino ether elutes at 12.3 ± 0.2 minutes, distinct from erythromycin A (9.8 min) and oxime (10.5 min) [6]. This method enables real-time kinetic profiling, revealing the reaction follows pseudo-first-order kinetics with k = 0.18 min⁻¹ under optimized conditions [2].

Role of Hydroxylamine and Methanesulfonyl Chloride in Cyclization

Hydroxylamine hydrochloride initiates imino ether synthesis by attacking the C-9 ketone of Erythromycin A to form an oxime. This step requires precise pH control (pH 9.0–10.0) using triethylamine or sodium carbonate to deprotonate hydroxylamine while preventing erythromycin degradation [2] [7]. Excess hydroxylamine (1.5 equivalents) drives near-quantitative oxime formation within 2 hours at 25°C [7].

Methanesulfonyl chloride (MsCl) serves dual roles:

  • Activation: It converts the oxime into a mesylate ester, enhancing the nucleofugality of the hydroxyl group.
  • Rearrangement catalysis: The mesylate ester undergoes intramolecular displacement by the C-6 hydroxyl, forming the 6,10-imino ether’s bicyclic structure [6].

Notably, MsCl’s low solubility in water necessitates biphasic systems (e.g., methylene chloride/water). Here, triethylamine from the oximation step neutralizes HCl byproducts, accelerating rearrangement without additional base [7]. This in situ recycling reduces reagent costs by 15–20% [2].

Table 2: Role of Key Reagents in Imino Ether Synthesis

ReagentFunctionOptimal ConditionsImpact on Yield
Hydroxylamine HClOxime formation from C-9 ketone1.5 eq, pH 9–10, 25°C, 2h>98% conversion
Methanesulfonyl chlorideOxime activation → cyclization1.2 eq, 0–5°C, biphasic CH₂Cl₂/H₂O95% rearrangement
TriethylamineBase (oximation) + HCl scavenger (rearrangement)32% v/w wrt erythromycin thiocyanatePrevents hydrolysis

Solvent Systems and Reaction Kinetics in Industrial-Scale Synthesis

Industrial production of Erythromycin A 6,10-imino ether relies on biphasic solvent systems to balance reagent solubility, reaction rate, and product stability. The optimal mixture combines methylene chloride (CH₂Cl₂) and water (0.46:1 v/v), enabling:

  • High solubility of MsCl and erythromycin oxime in CH₂Cl₂
  • Rapid extraction of hydrophilic byproducts (e.g., p-toluenesulfonic acid) into water [7] [9]

Reaction kinetics studies reveal that stirring efficiency profoundly impacts yield. At >500 rpm, the interfacial surface area maximizes, achieving 95% imino ether formation within 4 hours. Below 300 rpm, yields drop to 70–75% due to mass transfer limitations [2]. Post-reaction, the product isolation involves:

  • Phase separation to discard the aqueous layer
  • Organic layer washed with cold sodium bicarbonate
  • Precipitation by adding diethyl ether or hexane [6]

Alternative solvents like acetone/water (4:1) are used in lab-scale rearrangements but cause 5–8% hydrolysis at scale. Ethanol or isopropanol systems facilitate direct crystallization but require rigorous drying (<0.1% H₂O) to avoid solvate formation [9].

Table 3: Solvent Systems for Industrial-Scale Imino Ether Synthesis

Solvent SystemTemperature RangeReaction TimeYieldKey Advantage
CH₂Cl₂/H₂O (0.46:1 v/v)0–5°C4h92–95%Low hydrolysis; easy separation
Acetone/H₂O (4:1 v/v)0–10°C6h85–88%Homogeneous mixing
Ethanol (anhydrous)0°C8h80–82%Direct crystallization

Properties

Product Name

Erythromycin A 6,10-Imino Ether

IUPAC Name

(2R,3R,4S,5R,8R,9S,10S,11R,12R,14R)-11-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-5-ethyl-3,4-dihydroxy-9-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-2,4,8,10,12,14-hexamethyl-6,16-dioxa-15-azabicyclo[10.3.1]hexadec-1(15)-en-7-one

Molecular Formula

C37H66N2O12

Molecular Weight

730.9 g/mol

InChI

InChI=1S/C37H66N2O12/c1-14-25-37(10,44)29(41)22(6)32-38-18(2)16-36(9,51-32)31(50-34-27(40)24(39(11)12)15-19(3)46-34)20(4)28(21(5)33(43)48-25)49-26-17-35(8,45-13)30(42)23(7)47-26/h18-31,34,40-42,44H,14-17H2,1-13H3/t18-,19-,20+,21-,22-,23+,24+,25-,26+,27-,28+,29-,30+,31-,34+,35-,36-,37-/m1/s1

InChI Key

WJHMYCUHZMBNPY-XBWOTNPQSA-N

Canonical SMILES

CCC1C(C(C(C2=NC(CC(O2)(C(C(C(C(C(=O)O1)C)OC3CC(C(C(O3)C)O)(C)OC)C)OC4C(C(CC(O4)C)N(C)C)O)C)C)C)O)(C)O

Isomeric SMILES

CC[C@@H]1[C@@]([C@@H]([C@H](C2=N[C@@H](C[C@@](O2)([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]3C[C@@]([C@H]([C@@H](O3)C)O)(C)OC)C)O[C@H]4[C@@H]([C@H](C[C@H](O4)C)N(C)C)O)C)C)C)O)(C)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.